molecular formula C23H18ClF2N7O B12467497 N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide

Cat. No.: B12467497
M. Wt: 481.9 g/mol
InChI Key: YUNPWDJPSSLLGC-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-fluoroaniline to form 4,6-bis(4-fluorophenylamino)-1,3,5-triazine. This intermediate is then reacted with N-(4-chlorophenyl)glycinamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazine compounds .

Scientific Research Applications

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C23H18ClF2N7O

Molecular Weight

481.9 g/mol

IUPAC Name

2-[[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C23H18ClF2N7O/c24-14-1-7-17(8-2-14)28-20(34)13-27-21-31-22(29-18-9-3-15(25)4-10-18)33-23(32-21)30-19-11-5-16(26)6-12-19/h1-12H,13H2,(H,28,34)(H3,27,29,30,31,32,33)

InChI Key

YUNPWDJPSSLLGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)NCC(=O)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F)F

Origin of Product

United States

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